molecular formula C5H3FN4 B12634550 6-Fluorotetrazolo[1,5-a]pyridine CAS No. 918941-02-3

6-Fluorotetrazolo[1,5-a]pyridine

Katalognummer: B12634550
CAS-Nummer: 918941-02-3
Molekulargewicht: 138.10 g/mol
InChI-Schlüssel: OKXIATRBILEQQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluorotetrazolo[1,5-a]pyridine is a heterocyclic compound that contains both a tetrazole and a pyridine ring fused together. The fluorine atom is attached to the sixth position of the tetrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sodium azide and a fluorinating agent under controlled temperature and pressure conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluorotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Fluorotetrazolo[1,5-a]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Fluorotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation and survival. Additionally, its fluorescent properties are attributed to the intramolecular charge transfer (ICT) mechanism, which allows it to respond to changes in the cellular environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Fluorotetrazolo[1,5-a]pyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents .

Eigenschaften

CAS-Nummer

918941-02-3

Molekularformel

C5H3FN4

Molekulargewicht

138.10 g/mol

IUPAC-Name

6-fluorotetrazolo[1,5-a]pyridine

InChI

InChI=1S/C5H3FN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H

InChI-Schlüssel

OKXIATRBILEQQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=NN2C=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.